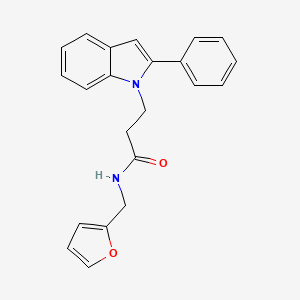![molecular formula C20H24FN5O2 B11003172 N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B11003172.png)
N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the piperazine core: Starting with a piperazine derivative, the core structure is formed through nucleophilic substitution reactions.
Introduction of the pyridine moiety: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the fluorophenyl group: The fluorophenyl group is attached through a Friedel-Crafts acylation reaction.
Final assembly: The final compound is assembled through amide bond formation, typically using carbodiimide coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biology: The compound is used in biochemical assays to study receptor binding and enzyme inhibition.
Industry: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorophenyl)-2-{[2-(2-fluorophenyl)ethyl]amino}acetamide
- N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenyl-1-piperazinecarboxamide
Uniqueness
N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H24FN5O2 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[2-[2-(3-fluorophenyl)ethylamino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H24FN5O2/c21-17-5-3-4-16(14-17)7-9-23-19(27)15-24-20(28)26-12-10-25(11-13-26)18-6-1-2-8-22-18/h1-6,8,14H,7,9-13,15H2,(H,23,27)(H,24,28) |
InChI Key |
SZFXEKVGIBYENI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NCCC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-(4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoyl)piperidine-4-carboxylate](/img/structure/B11003091.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B11003099.png)
![N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B11003103.png)
![N-(3,4-dimethoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B11003104.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B11003107.png)
![methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate](/img/structure/B11003109.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B11003114.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B11003116.png)

![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11003120.png)
![N-[2-(4-bromophenoxy)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide](/img/structure/B11003126.png)
![4-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}butanoic acid](/img/structure/B11003128.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl}-D-tryptophan](/img/structure/B11003129.png)
![2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N,N-dimethylethanesulfonamide](/img/structure/B11003136.png)
